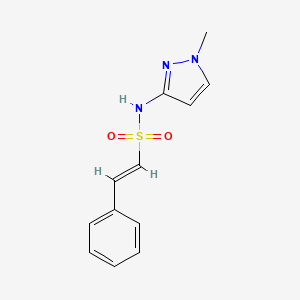
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPCC is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of MPCC is not fully understood, but it has been suggested that it may act as a GABA receptor agonist, which may explain its anticonvulsant properties. MPCC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
MPCC has been shown to exhibit various biochemical and physiological effects, including reducing seizure activity, reducing pain and inflammation, and improving cognitive function. MPCC has also been shown to increase the levels of neurotransmitters, including dopamine and serotonin, which may explain its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using MPCC in lab experiments include its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. MPCC has also been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, which may be useful in the development of therapeutic agents for the treatment of various diseases. However, the limitations of using MPCC in lab experiments include its potential side effects and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of MPCC, including further research into its mechanism of action and potential use as a therapeutic agent for the treatment of various diseases. MPCC may also be studied for its potential use in the development of new drugs and treatments for neurological disorders. Additionally, further research may be conducted to determine the optimal dosage and administration of MPCC for its potential use in clinical settings.
Conclusion:
In conclusion, N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPCC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. MPCC has shown potential as a therapeutic agent for the treatment of various diseases, including epilepsy, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of MPCC and its potential use in clinical settings.
合成法
MPCC has been synthesized using various methods, including the reaction of 5-methylpyridin-2-amine with 1-phenylpyrazole-4-carboxylic acid and the reaction of 5-methylpyridin-2-ylhydrazine with 1-phenylpyrazole-4-carboxylic acid chloride. The yield of MPCC varies depending on the method used for its synthesis.
科学的研究の応用
MPCC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. MPCC has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including epilepsy, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-7-8-15(17-9-12)19-16(21)13-10-18-20(11-13)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIQTFBNHYFYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)

![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)



![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)





![3-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B7470536.png)